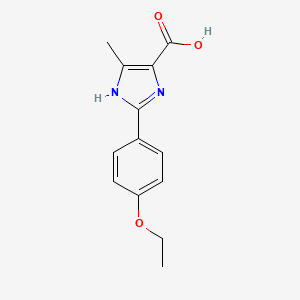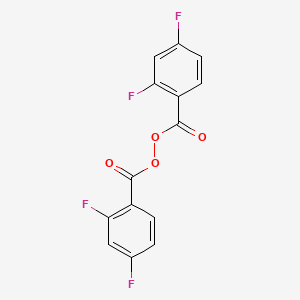
Bis(2,4-difluorobenzoyl) Peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-difluorobenzoyl) Peroxide is an organic peroxide compound commonly used as a radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes. This compound is particularly valued in the production of various polymers and resins due to its efficiency and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-difluorobenzoyl) Peroxide typically involves the reaction of 2,4-difluorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C7H3F2COCl+H2O2+2NaOH→C14H6F4O4+2NaCl+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and maintained at specific temperatures and pressures. The process involves continuous monitoring and control to ensure the purity and yield of the product. The final product is often purified through recrystallization or other purification techniques to remove any impurities.
化学反应分析
Types of Reactions
Bis(2,4-difluorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various chemical reactions, including:
Polymerization: Initiating the polymerization of monomers to form polymers.
Cross-linking: Forming cross-links between polymer chains to enhance the mechanical properties of the material.
Oxidation: Acting as an oxidizing agent in certain chemical reactions.
Common Reagents and Conditions
The decomposition of this compound is typically induced by heat or light. Common reagents used in conjunction with this compound include:
Monomers: Such as styrene, methyl methacrylate, and vinyl acetate.
Solvents: Such as toluene, benzene, and dichloromethane.
Major Products Formed
The primary products formed from the decomposition of this compound are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.
科学研究应用
Bis(2,4-difluorobenzoyl) Peroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of various polymers and resins.
Biology: Employed in the study of radical-induced biological processes and reactions.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of Bis(2,4-difluorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals are highly reactive and can initiate various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used.
相似化合物的比较
Similar Compounds
Bis(2,4-dichlorobenzoyl) Peroxide: Similar in structure but contains chlorine atoms instead of fluorine.
Dibenzoyl Peroxide: A commonly used peroxide initiator with a similar mechanism of action.
Dicumyl Peroxide: Another peroxide compound used as a radical initiator in polymerization reactions.
Uniqueness
Bis(2,4-difluorobenzoyl) Peroxide is unique due to the presence of fluorine atoms, which can influence the reactivity and stability of the compound. The fluorine atoms can also affect the properties of the resulting polymers, making them more resistant to degradation and enhancing their performance in various applications.
属性
分子式 |
C14H6F4O4 |
|---|---|
分子量 |
314.19 g/mol |
IUPAC 名称 |
(2,4-difluorobenzoyl) 2,4-difluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6F4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H |
InChI 键 |
WXLNHGQOHCDVKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C(=O)OOC(=O)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,7R,7aS)-7-Hydroxy-2,2-dimethyltetrahydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B13684822.png)
![2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13684825.png)
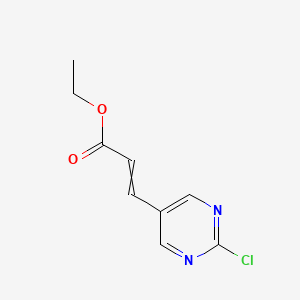
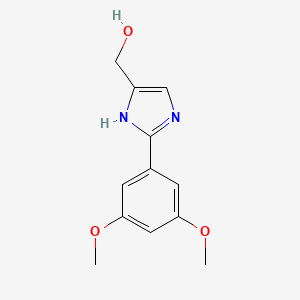
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
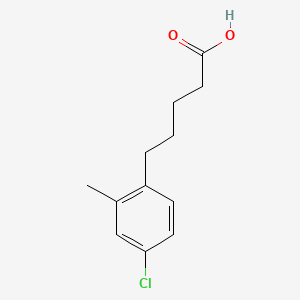
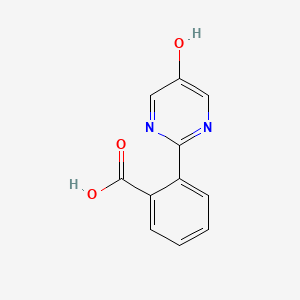

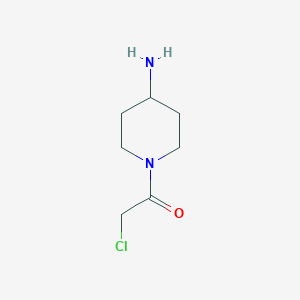
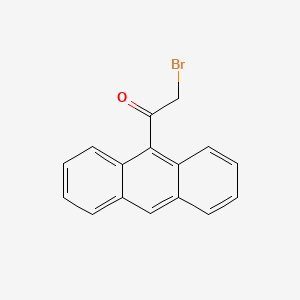
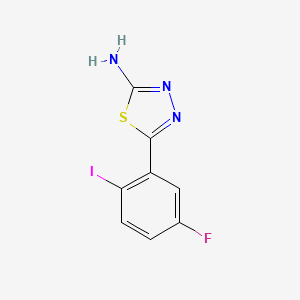
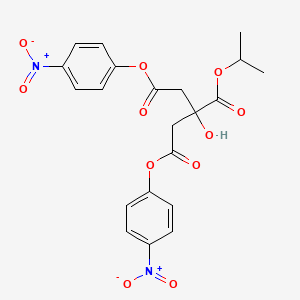
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
